3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 278610-26-7
VCID: VC14878266
InChI: InChI=1S/C13H11N3O3/c1-8-2-4-9(5-3-8)16-12(17)10-11(13(18)19)15-7-6-14-10/h2-7H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol

3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid

CAS No.: 278610-26-7

Cat. No.: VC14878266

Molecular Formula: C13H11N3O3

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid - 278610-26-7

Specification

CAS No. 278610-26-7
Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
IUPAC Name 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C13H11N3O3/c1-8-2-4-9(5-3-8)16-12(17)10-11(13(18)19)15-7-6-14-10/h2-7H,1H3,(H,16,17)(H,18,19)
Standard InChI Key ZXKOUBIDQFFLIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure centers on a pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. At position 2, a carboxylic acid group (-COOH) enhances solubility in polar solvents, while position 3 is substituted with a carbamoyl group (-CONH-) linked to a 4-methylphenyl aromatic ring. This configuration confers both hydrophilic and lipophilic characteristics, critical for membrane permeability and target engagement.

Key Physicochemical Parameters:

PropertyValueSource
Molecular formulaC₁₃H₁₁N₃O₃
Molecular weight257.24 g/mol
Calculated logP (lipophilicity)~0.57 (acid form)
pKa (carboxylic acid)~2.8–3.5 (estimated)

The carboxylic acid group’s pKa, estimated from analogous pyrazine derivatives , suggests moderate acidity, favoring deprotonation under physiological conditions. This property enhances water solubility but may limit cellular uptake, necessitating prodrug strategies .

Synthesis and Structural Modification

The synthesis of 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically begins with pyrazine-2,3-dicarboxylic anhydride, which reacts with 4-methylaniline in tetrahydrofuran (THF) under controlled conditions . The anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack by the aniline’s amine group, forming the carbamoyl linkage. Subsequent hydrolysis yields the carboxylic acid (Figure 1).

Representative Synthetic Pathway:

  • Anhydride Activation: Pyrazine-2,3-dicarboxylic anhydride is dissolved in THF.

  • Nucleophilic Substitution: 4-Methylaniline is added, initiating ring-opening at position 3.

  • Acid Workup: Neutralization with NaHCO₃ precipitates the product, yielding 58–98% purity .

Ester derivatives (e.g., propyl or methyl esters) are synthesized via acid-catalyzed esterification to enhance lipophilicity. For example, propyl esters increase logP values by ~1.1 units compared to the parent acid, improving membrane permeability .

Reactivity and Functional Group Transformations

The compound exhibits reactivity characteristic of both carboxylic acids and aromatic amides:

  • Carboxylic Acid: Participates in salt formation, esterification, and amidation. Decarboxylation risks exist under strong acidic or thermal conditions.

  • Amide Group: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage by amidases in mycobacteria .

Table 1: Functional Group Reactivity

GroupReactionConditionsApplication
-COOHEsterificationH₂SO₄, ROH, ΔProdrug synthesis
-CONH-HydrolysisStrong acid/base, enzymesMetabolic activation
CompoundMIC (µg/mL)logP
3-[(4-Nitrophenyl)carbamoyl] derivative1.561.22
3-[(4-Methylphenyl)carbamoyl] derivative>100 (est.)0.57
Pyrazinamide50–100-0.70

The lower activity of the methylphenyl variant may reflect reduced electron-withdrawing effects compared to nitro groups, underscoring the role of substituents in target affinity .

Pharmacokinetic and Prodrug Considerations

The parent acid’s limited bioavailability (logP ≈ 0.57) prompted exploration of ester prodrugs. Propyl esters, for example, increase logP to ~1.66, enhancing cellular uptake . Enzymatic hydrolysis in mycobacteria regenerates the active acid, leveraging bacterial esterase activity for targeted delivery.

Table 3: Prodrug Performance

Prodrug FormlogPSolubility (mg/mL)
Parent acid0.5712.4
Propyl ester1.662.1
Methyl ester0.838.9

Challenges and Future Directions

Current limitations include:

  • Synthetic Yield: Decarboxylation during esterification reduces yields, necessitating optimized protocols .

  • Resistance Risk: Single-target mechanisms may accelerate resistance, urging multitarget approaches.

Future research should prioritize:

  • In Vivo Efficacy Studies: Validate bioavailability and toxicity profiles.

  • Hybrid Derivatives: Combine pyrazine scaffolds with known antitubercular pharmacophores.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator